molecular formula C27H15Cl4N3 B14811677 N,N'-bis[(E)-(2,6-dichlorophenyl)methylidene]acridine-3,6-diamine

N,N'-bis[(E)-(2,6-dichlorophenyl)methylidene]acridine-3,6-diamine

Cat. No.: B14811677
M. Wt: 523.2 g/mol
InChI Key: LYRXFCCNMAMROL-UHFFFAOYSA-N
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Description

N,N’-bis(2,6-dichlorobenzylidene)-3,6-acridinediamine is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of two 2,6-dichlorobenzylidene groups attached to a 3,6-acridinediamine core, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,6-dichlorobenzylidene)-3,6-acridinediamine typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 3,6-acridinediamine. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a base like triethylamine to facilitate the condensation process. The reaction mixture is refluxed for several hours, and the product is obtained as a solid after cooling and filtration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,6-dichlorobenzylidene)-3,6-acridinediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzylidene groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N,N’-bis(2,6-dichlorobenzylidene)-3,6-acridinediamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It can also interact with DNA and proteins, leading to the inhibition of essential cellular functions. The pathways involved include the disruption of metal ion homeostasis and the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-dichlorobenzylidene)ethylenediamine
  • N,N’-bis(3,4-dichlorobenzylidene)ethylenediamine
  • N,N’-bis(2,6-dichlorobenzylidene)propane-1,3-diamine

Uniqueness

N,N’-bis(2,6-dichlorobenzylidene)-3,6-acridinediamine is unique due to its acridine core, which imparts distinct electronic and steric properties. This makes it more effective in forming stable metal complexes and interacting with biological targets compared to other similar compounds .

Properties

Molecular Formula

C27H15Cl4N3

Molecular Weight

523.2 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-N-[6-[(2,6-dichlorophenyl)methylideneamino]acridin-3-yl]methanimine

InChI

InChI=1S/C27H15Cl4N3/c28-22-3-1-4-23(29)20(22)14-32-18-9-7-16-11-17-8-10-19(13-27(17)34-26(16)12-18)33-15-21-24(30)5-2-6-25(21)31/h1-15H

InChI Key

LYRXFCCNMAMROL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=C(C=CC=C5Cl)Cl)Cl

Origin of Product

United States

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